molecular formula C7H12N2O B15051051 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine

1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine

Cat. No.: B15051051
M. Wt: 140.18 g/mol
InChI Key: PZMKMNJNRMTSKU-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine is a heterocyclic compound featuring an oxazole ring substituted with an ethyl group at the 5-position and an ethanamine group at the 3-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with 3-ethyloxazole in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the oxazole ring and the ethanamine group, which can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

  • 1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine
  • (5-Methyl-1,3-oxazol-2-yl)methylamine
  • 2-(3-Ethyl-1,2-oxazol-5-yl)acetic acid

Comparison: 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(5-ethyl-1,2-oxazol-3-yl)ethanamine

InChI

InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)9-10-6/h4-5H,3,8H2,1-2H3

InChI Key

PZMKMNJNRMTSKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C(C)N

Origin of Product

United States

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